N-TERT-BUTYL-D9-PHENYL-D5-NITRONE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-TERT-BUTYL-D9-PHENYL-D5-NITRONE” is a variant of “N-tert-butyl-α-phenylnitrone (PBN)”, a commonly used free-radical spin trap . It has been shown to reduce the number of emboli-induced cerebral microinfarctions in the rabbit cortex and prevent neoplasia by its radical scavenging activity and its ability to inhibit cyclooxygenase-2 activity .

Chemical Reactions Analysis

“N-TERT-BUTYL-D9-PHENYL-D5-NITRONE” has been shown to have antioxidant properties and neuroprotective effects . It has been reported to protect retinas against light-induced neurodegeneration .Aplicaciones Científicas De Investigación

Free-Radical Spin Trap

N-tert-Butyl-α-phenylnitrone (PBN) is widely recognized for its application as a free-radical spin trap. This means it can capture and stabilize free radicals, allowing for the study of these otherwise highly reactive and transient species in various chemical and biological systems .

Neuroprotection in Stroke Therapy

PBN has been researched for its neuroprotective properties, particularly in the context of stroke therapy. It has shown promise in reducing damage and improving outcomes after a stroke event .

Reduction of Cerebral Microinfarctions

In animal models, specifically rabbits, PBN has demonstrated the ability to reduce the number of emboli-induced cerebral microinfarctions, which are small areas of dead tissue in the brain caused by a blockage in blood supply .

Neoplasia Prevention

Due to its radical scavenging activity and ability to inhibit cyclooxygenase-2 activity, PBN has been implicated in the prevention of neoplasia, which is the process of tumor formation .

Antioxidant Properties

PBN possesses antioxidant properties, making it useful in research focused on oxidative stress and its implications for health and disease .

Traumatic Shock Injury Treatment

Research has indicated that PBN can prevent and even reverse traumatic shock injury, highlighting its potential therapeutic applications .

Mecanismo De Acción

Target of Action

N-TERT-BUTYL-D9-PHENYL-D5-NITRONE primarily targets cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) . COX-2 is an enzyme responsible for inflammation and pain, while iNOS is involved in the production of nitric oxide, a molecule that plays a crucial role in immune and inflammatory responses .

Mode of Action

This compound interacts with its targets through its radical scavenging activity . It inhibits the activity of COX-2 and the induction of iNOS, thereby preventing the overproduction of nitric oxide . This inhibition can lead to a reduction in inflammation and pain .

Biochemical Pathways

The affected biochemical pathways primarily involve the inflammatory response . By inhibiting COX-2 and iNOS, N-TERT-BUTYL-D9-PHENYL-D5-NITRONE can prevent the overproduction of pro-inflammatory molecules like prostaglandins and nitric oxide . This can lead to a decrease in inflammation and pain .

Result of Action

The molecular and cellular effects of N-TERT-BUTYL-D9-PHENYL-D5-NITRONE’s action include a reduction in the number of emboli-induced cerebral microinfarctions and prevention of neoplasia . These effects are likely due to the compound’s ability to scavenge free radicals and inhibit the activity of COX-2 and iNOS .

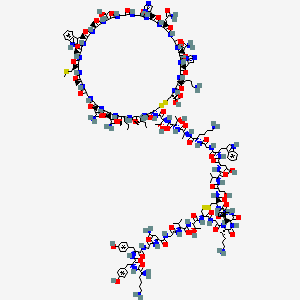

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-TERT-BUTYL-D9-PHENYL-D5-NITRONE involves the reaction of tert-butyl nitrite with deuterated aniline in the presence of a catalyst.", "Starting Materials": [ "tert-butyl nitrite", "deuterated aniline", "catalyst" ], "Reaction": [ "Step 1: tert-butyl nitrite is added to a solution of deuterated aniline and catalyst.", "Step 2: The reaction mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography to yield N-TERT-BUTYL-D9-PHENYL-D5-NITRONE." ] } | |

Número CAS |

119391-92-3 |

Nombre del producto |

N-TERT-BUTYL-D9-PHENYL-D5-NITRONE |

Fórmula molecular |

C11H15NO |

Peso molecular |

191.332 |

Nombre IUPAC |

N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1-(2,3,4,5,6-pentadeuteriophenyl)methanimine oxide |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D |

Clave InChI |

IYSYLWYGCWTJSG-IJUZYFTRSA-N |

SMILES |

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,8-Methanopyrrolo[3,4-d]azepine](/img/structure/B568621.png)

![Tetrahydro-1H-pyrrolo[3,4-b]pyrazine-5,7(6H,7aH)-dione](/img/structure/B568629.png)